

Application Note: ^1H and ^{13}C NMR Analysis of 2-Fluoro-6-isopropylaniline

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Compound of Interest

Compound Name: 2-Fluoro-6-isopropylaniline

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Authored for: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol and data analysis guide for the structural elucidation of **2-Fluoro-6-isopropylaniline** using one-dimensional (1D) ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. The application note includes predicted spectral data, experimental procedures, and visual aids to facilitate the characterization of this and structurally related compounds. The methodologies and data interpretation presented herein are fundamental for the quality control and structural verification of small organic molecules in a research and drug development setting.

Introduction

2-Fluoro-6-isopropylaniline is a substituted aniline derivative. The structural confirmation of such molecules is a critical step in chemical synthesis and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure, including the chemical environment of individual atoms and the connectivity between them.^{[1][2][3]} This application note outlines the expected ^1H and ^{13}C NMR spectral features of **2-Fluoro-6-isopropylaniline** and provides a standardized protocol for data acquisition.

Predicted NMR Spectral Data

Due to the absence of a publicly available, fully assigned spectrum for **2-Fluoro-6-isopropylaniline**, the following tables present predicted ^1H and ^{13}C NMR data. These predictions are based on the analysis of structurally similar compounds, including 2-fluoroaniline, 2-isopropylaniline, and general principles of NMR spectroscopy where substituent effects on chemical shifts are considered.[4][5][6][7] The numbering convention used for the assignments is shown in Figure 1.

Table 1: Predicted ^1H NMR Data for **2-Fluoro-6-isopropylaniline** (500 MHz, CDCl_3)

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-7 (CH_3)	~1.25	Doublet	~6.9
H-8 (CH)	~3.15	Septet	~6.9
NH_2	~3.80	Broad Singlet	-
H-4	~6.70	Triplet	~8.0
H-3	~6.85	Triplet of doublets	~8.0, ~5.0 (^4JHF)
H-5	~6.95	Doublet of doublets	~8.0, ~1.5

Table 2: Predicted ^{13}C NMR Data for **2-Fluoro-6-isopropylaniline** (125 MHz, CDCl_3)

Carbon	Chemical Shift (δ , ppm)
C-7 (CH ₃)	~22.5
C-8 (CH)	~28.0
C-3	~115.0 (d, $^2J_{CF} \approx 15$ Hz)
C-5	~118.0
C-4	~124.0
C-6	~132.0 (d, $^3J_{CF} \approx 5$ Hz)
C-1	~140.0 (d, $^2J_{CF} \approx 7$ Hz)
C-2	~155.0 (d, $^1J_{CF} \approx 240$ Hz)

Note: 'd' denotes a doublet arising from coupling with the fluorine atom.

Experimental Protocol

This section details a general protocol for acquiring high-quality ^1H and ^{13}C NMR spectra of **2-Fluoro-6-isopropylaniline**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of **2-Fluoro-6-isopropylaniline**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3). The use of a deuterated solvent is crucial to avoid large solvent signals in the ^1H NMR spectrum.
- If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

- Instrument: A 500 MHz NMR spectrometer equipped with a broadband probe.

- Temperature: Set the probe temperature to 298 K (25 °C).
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl_3 . Perform automatic or manual shimming to optimize the magnetic field homogeneity.

3. ^1H NMR Data Acquisition:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Spectral Width: 12-16 ppm, centered around 6 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds. A longer delay ensures full relaxation for quantitative measurements.
- Number of Scans: 8-16 scans, depending on the sample concentration.

4. ^{13}C NMR Data Acquisition:

- Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Spectral Width: 220-240 ppm, centered around 110 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 scans, as the ^{13}C nucleus is much less sensitive than the ^1H nucleus.

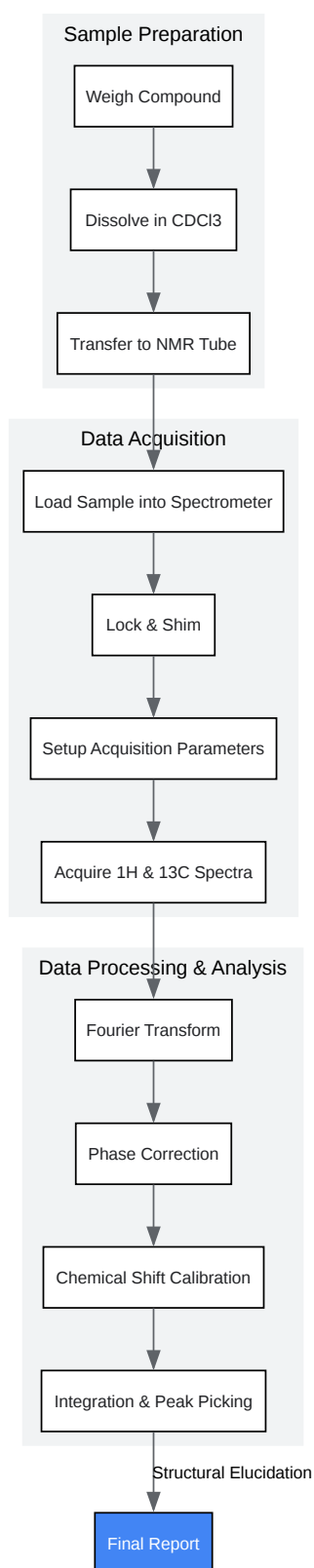
5. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.

- Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 : $\delta = 7.26$ ppm for ^1H NMR; $\delta = 77.16$ ppm for ^{13}C NMR) or the internal standard (TMS: $\delta = 0.00$ ppm).
- Integrate the signals in the ^1H NMR spectrum.
- Perform peak picking to determine the chemical shifts of all signals.

Visualizations

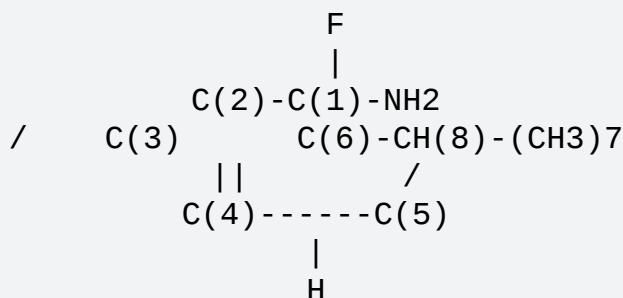
To aid in the understanding of the experimental process and the structural assignment, the following diagrams are provided.



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Caption: Workflow for NMR analysis of **2-Fluoro-6-isopropylaniline**.

2-Fluoro-6-isopropylaniline Structure



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Caption: Structure of **2-Fluoro-6-isopropylaniline** with atom numbering.

Conclusion

This application note provides a comprehensive guide for the ^1H and ^{13}C NMR analysis of **2-Fluoro-6-isopropylaniline**. The presented protocols and predicted data serve as a valuable resource for the structural verification and quality assessment of this compound and its analogs. A systematic approach, combining detailed experimental procedures with a thorough understanding of spectral data, is essential for accurate and reliable molecular characterization in chemical research and development.

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